molecular formula C16H20N2O4 B13319812 tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

Cat. No.: B13319812
M. Wt: 304.34 g/mol
InChI Key: RXSKXCWXSXGDSC-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate typically involves multiple steps. One efficient and scalable route includes the formation of a modified Katritzky benzotriazole hemiaminal, which, upon deprotonation by n-butyllithium, participates in umpolung reactivity via 1,2-addition to tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone). The resulting tetrahedral intermediate is treated with oxalic acid, leading to the formation of the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and scalable. The use of robust plug-flow processes allows for the synthesis to be executed on multiple kilograms without the need for pilot-scale reaction vessels operating at low cryogenic temperatures .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl 3-oxo-3H-spiro[furo[2,3-b]pyridine-2,4’-piperidine]-1’-carboxylate apart from similar compounds is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

tert-butyl 3-oxospiro[furo[2,3-b]pyridine-2,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-15(2,3)22-14(20)18-9-6-16(7-10-18)12(19)11-5-4-8-17-13(11)21-16/h4-5,8H,6-7,9-10H2,1-3H3

InChI Key

RXSKXCWXSXGDSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)C3=C(O2)N=CC=C3

Origin of Product

United States

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